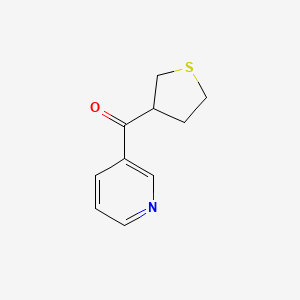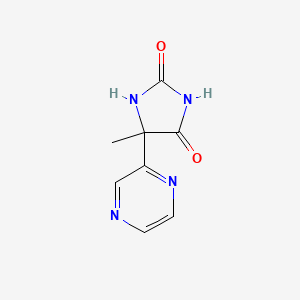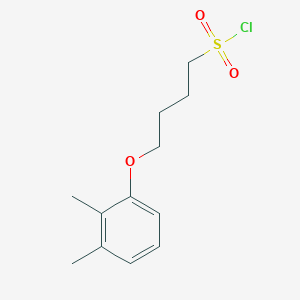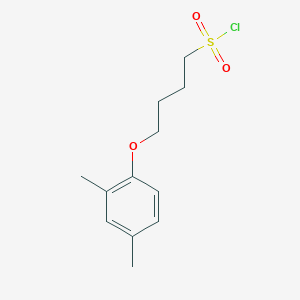
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemiluminescence
One application involves the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the use of sulfonyl chlorides in the generation of compounds with interesting chemiluminescent properties. The study by Watanabe et al. (2010) highlights the base-induced chemiluminescence of these compounds, showing potential for applications in analytical chemistry and bioimaging due to their stable thermally and light-emitting characteristics upon decomposition (Watanabe et al., 2010).
Protection of Sulfonic Acids
Another area of application is in the synthesis of taurine derivatives, where a 'safety-catch' principle for protecting sulfonic acids was developed. This innovative method, as described by Seeberger et al. (2007), utilizes a sulfonyl chloride intermediate for the efficient synthesis of protected derivatives of taurine, showcasing the compound's utility in the preparation of biologically relevant molecules (Seeberger et al., 2007).
Material Science
In material science, sulfonyl chlorides serve as key intermediates in the synthesis of polyarylates and polyethers containing sulfonyl groups, which possess significant thermal stability and solubility properties. Percec and Tingerthal (1987) demonstrated the use of sulfonyl chloride derivatives in the creation of aromatic polyethers, which could lead to advances in polymer science and engineering (Percec & Tingerthal, 1987).
Novel Organic Syntheses
Additionally, sulfonyl chlorides, including derivatives similar to 4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride, are utilized in the synthesis of novel organic compounds, such as substituted 1,5-benzothiazepines. This synthesis pathway, explored by Chhakra et al. (2019), underscores the compound's relevance in the development of new therapeutic agents and chemical probes (Chhakra et al., 2019).
Electrophilic Substitution Reactions
Moreover, sulfonyl chlorides are pivotal in electrophilic substitution reactions, offering pathways to functionalize organic molecules in a controlled manner. The study by Uneyama et al. (1983) showcases the preparation and reactions of functionalized isoprene units using sulfonyl chloride intermediates, indicating the compound's utility in synthetic organic chemistry (Uneyama et al., 1983).
Propiedades
IUPAC Name |
4-(2,4-dimethylphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-5-6-12(11(2)9-10)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWIUJGTAFTORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenoxy)butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)
![[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine](/img/structure/B1426879.png)



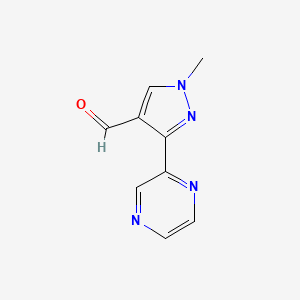
![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)
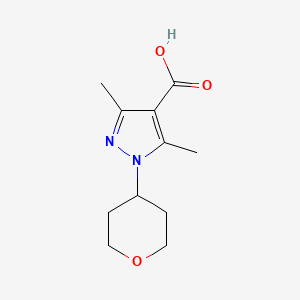
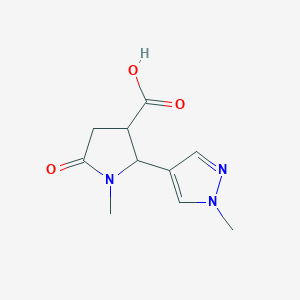
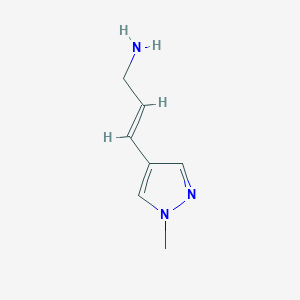
![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
